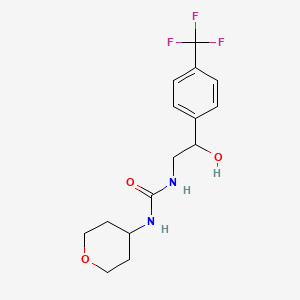

![molecular formula C24H25N3O5 B2386333 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896075-73-3](/img/structure/B2386333.png)

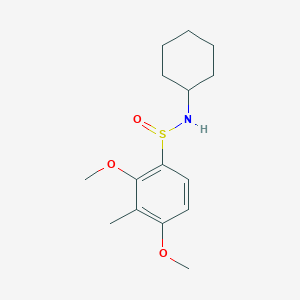

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a pyrimido[4,5-b]quinoline core, which is a bicyclic system consisting of a pyrimidine ring fused with a quinoline. The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy (-OCH3) groups .

Aplicaciones Científicas De Investigación

- The compound has been investigated for its anticancer potential. Researchers synthesized novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives using a click reaction. These derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Most of the tested compounds exhibited significant activity against both cancer cell lines .

- Cinnamic acid, from which this compound is derived, has attracted attention due to its antioxidant, anti-inflammatory, and antimicrobial properties. Natural cinnamic acid analogs have been used historically for cancer treatment. The scaffold of trimethoxycinnamamide, found in this compound, is associated with potent inhibition of malignant breast tumors .

- The 1,2,3-triazole motif, present in this compound, exhibits diverse biological activities, including anticancer effects. Triazoles are a beneficial choice for synthesizing biologically active compounds .

- Compound 374, which contains the trimethoxyphenyl (TMP) functional group, inhibited Taq polymerase. This property could be relevant in molecular biology and diagnostics .

- While not directly related to cancer, another compound containing a similar trimethoxyphenyl group (5,10,15,20-tetra(3,4,5-trimethoxyphenyl)porphyrin) was studied for its self-assembly behavior and photocatalytic activity. Understanding such properties can have applications in environmental remediation and organic compound degradation .

- Researchers continue to explore the synthesis of derivatives based on this compound’s structure. These efforts may lead to novel drug candidates with improved selectivity and reduced side effects for cancer treatment .

Anticancer Activity

Cinnamic Acid Derivatives

1,2,3-Triazole Motif

Taq Polymerase Inhibition

Photocatalytic Behavior

Chemical Synthesis and Drug Development

Propiedades

IUPAC Name |

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-6-11-27-22(14-12-17(30-3)21(32-5)18(13-14)31-4)25-23-19(24(27)29)20(28)15-9-7-8-10-16(15)26(23)2/h7-10,12-13H,6,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKBUZXWDDVIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)

![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)

![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)

![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)